The effect of ALD-Zno layers on the formation of CH3NH3PbI3 with different perovskite precursors and sintering temperatures†

Chemical Communications Pub Date: 2014-08-14 DOI: 10.1039/C4CC04685D

Abstract

ZnO films deposited by atomic layer deposition at 70 °C were used to fabricate perovskite solar cells, and a conversion efficiency of 13.1% was obtained. On the ZnO layer, CH3NH3PbI3 was formed at room temperature using CH3NH3I and PbCl2 precursors, which is in contrast to the reported results.

Graphical abstract: The effect of ALD-Zno layers on the formation of CH3NH3PbI3 with different perovskite precursors and sintering temperatures
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